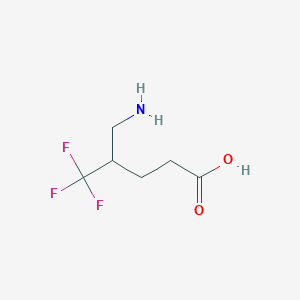
1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a phenyl ring substituted with two methyl groups and an ethylamino group attached to a pentanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and ethylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with a suitable acylating agent to form the final product, 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one.
Hydrochloride Formation: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, leading to various cellular responses.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
1-(3,4-Dimethylphenyl)-2-(propylamino)pentan-1-one: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H24ClNO |
|---|---|
分子量 |
269.81 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-2-(ethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-7-14(16-6-2)15(17)13-9-8-11(3)12(4)10-13;/h8-10,14,16H,5-7H2,1-4H3;1H |
InChI 键 |
VCTNXWTYHZRDMS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)C)C)NCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


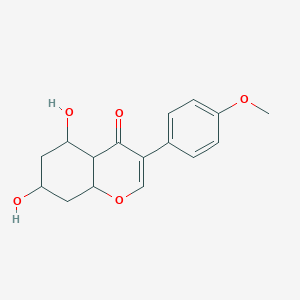
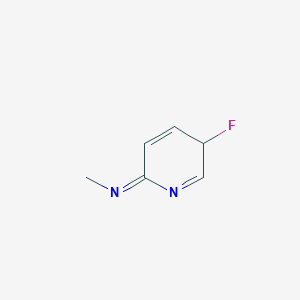

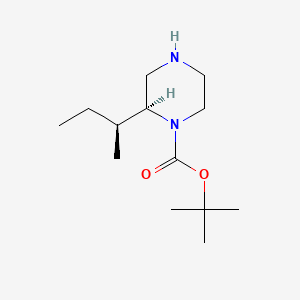
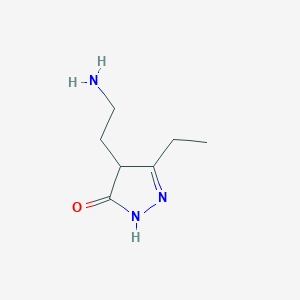
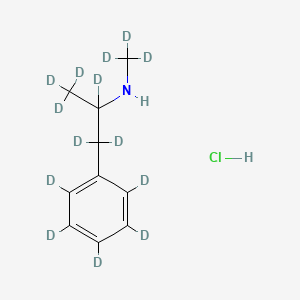
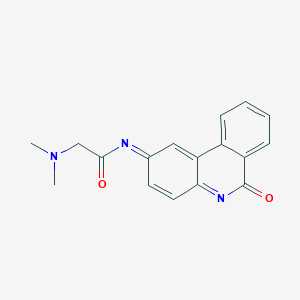
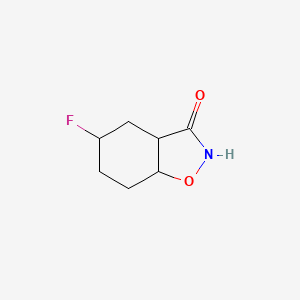
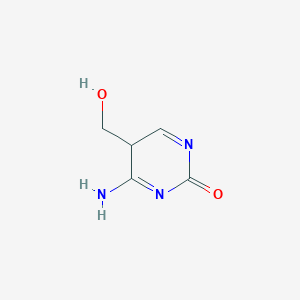
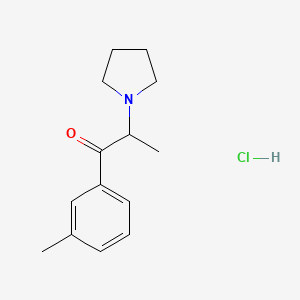
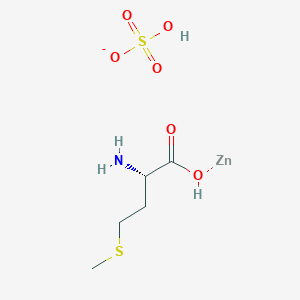
![3-cyclobutyl-4-hydroxy-1-phenyl-3,3a,4,5,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12356607.png)
![4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12356611.png)
